-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amido]ethoxy})phosphinic acid](/img/structure/B12315932.png)
[(2R)-2,3-bis(octadecanoyloxy)propoxy]({2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amido]ethoxy})phosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG8-Mal typically involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) and maleimide. One common method involves reacting amino-PEG-DSPE with N-succinimide 3-(N-maleimide)-propionate in the presence of solvents like chloroform and dimethylformamide (DMF), along with triethylamine as a catalyst. The reaction is carried out under mild conditions to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of DSPE-PEG8-Mal follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and solvent composition to achieve high yield and purity. The product is then purified using techniques like chromatography and crystallization to remove any impurities.
化学反应分析
Types of Reactions
DSPE-PEG8-Mal primarily undergoes substitution reactions due to the presence of the maleimide group, which reacts with thiol groups (-SH) in cysteine residues. This reaction is commonly used for bioconjugation purposes .
Common Reagents and Conditions
The maleimide group in DSPE-PEG8-Mal reacts efficiently with thiol groups at neutral pH (around 7.0). Common reagents used in these reactions include cysteine-containing peptides and proteins .
Major Products Formed
The major products formed from the reaction of DSPE-PEG8-Mal with thiol groups are stable thioether linkages. These linkages are highly stable and resistant to hydrolysis, making them ideal for applications in drug delivery and bioconjugation .
科学研究应用
Chemistry
In chemistry, DSPE-PEG8-Mal is used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras facilitate the selective degradation of target proteins via the ubiquitin-proteasome system .
Biology
In biological research, DSPE-PEG8-Mal is employed to modify the surface of liposomes and micelles, enhancing their stability and circulation time in vivo. This modification improves the delivery of encapsulated drugs to specific tissues and cells.
Medicine
In medicine, DSPE-PEG8-Mal is used in the formulation of liposomal drugs and vaccines. The compound’s ability to form stable liposomes makes it an excellent carrier for hydrophobic drugs, improving their solubility and bioavailability.
Industry
In the industrial sector, DSPE-PEG8-Mal is used in the production of targeted drug delivery systems. By modifying the surface of nanoparticles with DSPE-PEG8-Mal, researchers can achieve targeted delivery of therapeutic agents to specific cells or tissues, reducing off-target effects and improving treatment efficacy.
作用机制
DSPE-PEG8-Mal exerts its effects through the formation of stable liposomes and micelles. The hydrophobic DSPE component allows the compound to self-assemble in aqueous environments, forming a lipid bilayer that can encapsulate hydrophobic drugs. The hydrophilic polyethylene glycol component extends into the aqueous environment, providing steric stabilization and preventing aggregation .
The maleimide group in DSPE-PEG8-Mal reacts with thiol groups in cysteine residues, forming stable thioether linkages. This reaction is commonly used to conjugate DSPE-PEG8-Mal to peptides, proteins, and other biomolecules, enhancing their stability and bioavailability .
相似化合物的比较
Similar Compounds
DSPE-PEG-Maleimide: Similar to DSPE-PEG8-Mal, this compound also contains a maleimide group and is used for bioconjugation purposes.
DSPE-PEG2000-Maleimide: This variant has a shorter polyethylene glycol chain compared to DSPE-PEG8-Mal, which affects its solubility and stability.
DSPE-PEG5000-Maleimide: This variant has a longer polyethylene glycol chain, providing enhanced steric stabilization and longer circulation time in vivo.
Uniqueness of DSPE-PEG8-Mal
DSPE-PEG8-Mal is unique due to its optimal polyethylene glycol chain length, which provides a balance between solubility, stability, and circulation time. This makes it an ideal candidate for a wide range of applications in drug delivery, bioconjugation, and nanotechnology .
属性
分子式 |
C64H119N2O19P |
|---|---|
分子量 |
1251.6 g/mol |
IUPAC 名称 |
[3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C64H119N2O19P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-63(70)82-57-59(85-64(71)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58-84-86(72,73)83-41-38-65-60(67)37-40-74-43-45-76-47-49-78-51-53-80-55-56-81-54-52-79-50-48-77-46-44-75-42-39-66-61(68)35-36-62(66)69/h35-36,59H,3-34,37-58H2,1-2H3,(H,65,67)(H,72,73) |
InChI 键 |
DWLVJCKBUSIFBB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


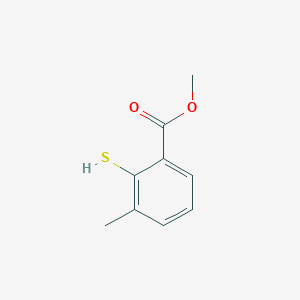
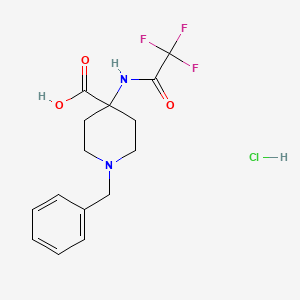
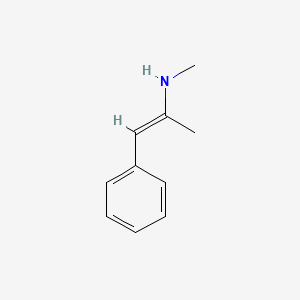
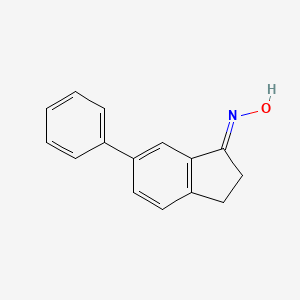
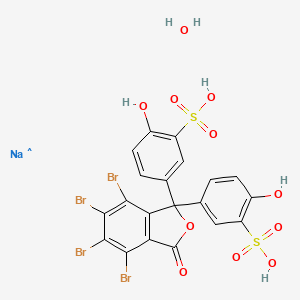
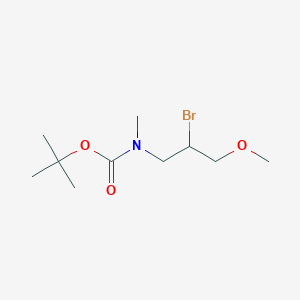
![2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide](/img/structure/B12315893.png)
![N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine](/img/structure/B12315894.png)

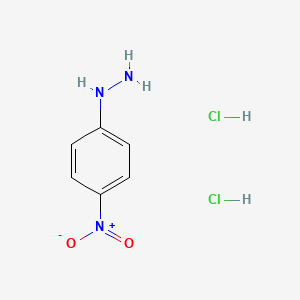
![rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans](/img/structure/B12315905.png)
![tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate](/img/structure/B12315910.png)

![2-[(But-3-en-1-yl)amino]acetamide](/img/structure/B12315922.png)
